4-(6-Phenylpyridin-3-yl)pyrimidin-2-amin

Übersicht

Beschreibung

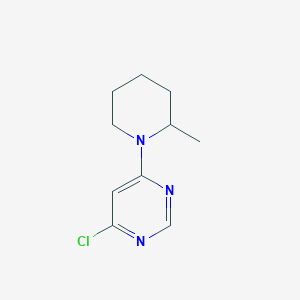

4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine is a chemical compound with the molecular formula C15H12N4 . It is a heterocyclic compound of the pyrimidine family.

Synthesis Analysis

A series of 4, 6-substituted di- (phenyl) pyrimidin-2-amine were synthesized by reacting chalcone derivatives with guanidine hydrochloride in the presence of dimethylformamide . In another study, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular weight of 4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine is 248.28 . The molecular structure of this compound has been confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra .Physical and Chemical Properties Analysis

4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine is a white to off-white or brown solid . Its molecular weight is 248.28 .Wissenschaftliche Forschungsanwendungen

Synthese neuer Derivate

Neue N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amin-Derivate wurden aus den entsprechenden Aminen unter Anwendung optimierter Buchwald-Hartwig-Aminierungsbedingungen synthetisiert . Das beschriebene Verfahren kann weit verbreitet für die Herstellung neuer heterocyclischer Verbindungen eingesetzt werden .

Biologische und pharmakologische Aktivitäten

2-Aminopyrimidin-Derivate, die an den N- oder 4-Positionen substituiert sind, sind von besonderer Bedeutung, da sie vielseitige biologische und pharmakologische Aktivitäten zeigen . Zu diesen Aktivitäten gehören antimykotische und pestizide Aktivitäten sowie Enzyminhibitoraktivität gegen eine Reihe von Kinasen .

Inhibitoren für N-Typ-Ca-Kanäle

Diese Verbindungen sind auch als Inhibitoren für N-Typ-Ca-Kanäle aktiv .

Endothelin-Rezeptoren

Es wurde festgestellt, dass sie Endothelin-Rezeptoren inhibieren .

Humane Methionin-Aminopeptidase

Sie wurden als Inhibitoren für humane Methionin-Aminopeptidase verwendet .

Behandlung von Prionkrankheiten

Diese Verbindungen wurden als potenzielle Wirkstoffkandidaten für die Behandlung von Prionkrankheiten angesehen .

Liganden für die Metallkomplexierung

4-Pyridinylpyrimidine werden häufig als Liganden für die Metallkomplexierung verwendet .

Antitumoraktivität

In einer Studie wurden neue Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amid-Derivate synthetisiert und ihre Antitumoraktivität gegen Lungenkrebs untersucht . Die Ergebnisse zeigten, dass diese Verbindungen eine stärkere zytotoxische Aktivität als das Referenzmedikament (d. h. Imatinib) besitzen .

Wirkmechanismus

Target of Action

It is known that 2-aminopyrimidine derivatives, which include this compound, have been widely used as a drug-like scaffold . They show versatile biological and pharmacological activities , including enzyme inhibitory activity against a number of kinases, such as Bcr-Abl kinase , rho-associated protein kinase , and glycogen synthase kinase (GSK3) .

Mode of Action

Similar compounds have been found to inhibit various kinases , suggesting that this compound may interact with its targets by binding to the active site of these enzymes and preventing their normal function.

Biochemical Pathways

Given its potential inhibitory effects on various kinases , it can be inferred that this compound may affect multiple signaling pathways within the cell, leading to downstream effects such as altered cell growth and proliferation.

Result of Action

Based on the known activities of similar compounds , it can be inferred that this compound may have potential antifungal , pesticidal , and kinase inhibitory activities.

Biochemische Analyse

Biochemical Properties

4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme rhodesain, a cysteine protease found in Trypanosoma brucei, the causative agent of Human African trypanosomiasis . The compound exhibits inhibitory activity against rhodesain, which is crucial for the parasite’s survival and proliferation. Additionally, 4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine interacts with other biomolecules involved in cellular signaling pathways, further influencing biochemical reactions.

Cellular Effects

The effects of 4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis, a programmed cell death mechanism, by activating specific signaling pathways . It also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, 4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine influences cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of rhodesain, which disrupts the parasite’s ability to degrade host proteins and evade the immune system . The compound binds to the active site of rhodesain, preventing its catalytic activity. Additionally, 4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes. This modulation of gene expression is crucial for its therapeutic effects in cancer and other diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods Long-term studies have shown that 4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine maintains its inhibitory activity against rhodesain and other target enzymes, indicating its potential for sustained therapeutic effects

Dosage Effects in Animal Models

The effects of 4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine vary with different dosages in animal models. At lower doses, the compound exhibits potent inhibitory activity against rhodesain, leading to a reduction in parasite load and improved survival rates in infected animals . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to a decrease in glucose metabolism and energy production . Additionally, 4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine affects the levels of metabolites involved in the tricarboxylic acid cycle, further influencing cellular metabolism. These interactions with metabolic pathways contribute to the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of 4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via membrane transporters, where it accumulates in the cytoplasm and other cellular compartments . Binding proteins within the cell facilitate the distribution of 4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine to its target sites, ensuring its effective localization and activity.

Subcellular Localization

The subcellular localization of 4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in cellular signaling and metabolism . Additionally, 4-(6-Phenylpyridin-3-YL)pyrimidin-2-amine is targeted to specific organelles, such as the mitochondria, where it exerts its effects on cellular energy production and apoptosis. Post-translational modifications and targeting signals play a key role in directing the compound to its subcellular destinations.

Eigenschaften

IUPAC Name |

4-(6-phenylpyridin-3-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4/c16-15-17-9-8-14(19-15)12-6-7-13(18-10-12)11-4-2-1-3-5-11/h1-10H,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOAEUXTBUAPAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695032 | |

| Record name | 4-(6-Phenylpyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048004-08-5 | |

| Record name | 4-(6-Phenylpyridin-3-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

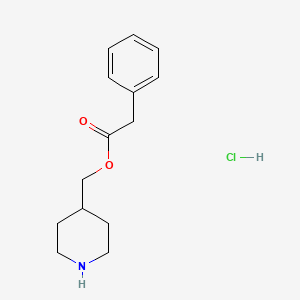

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394806.png)

![4-[(4-Pentenyloxy)methyl]piperidine hydrochloride](/img/structure/B1394813.png)

![4-[(2-Hydroxyethyl)(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1394823.png)

![4-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394824.png)

![4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone](/img/structure/B1394825.png)